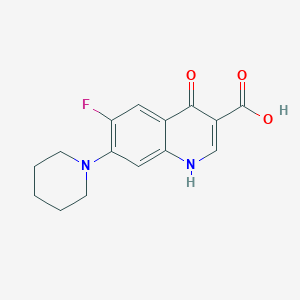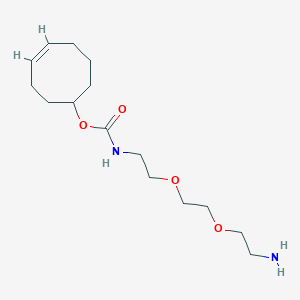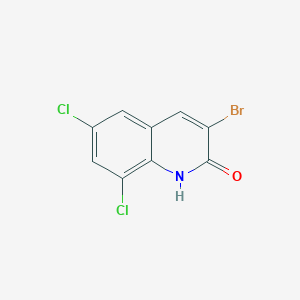
3-Bromo-6,8-dichloroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6,8-dichloroquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the quinoline ring, which imparts unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,8-dichloroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinolin-2(1H)-one. The reaction conditions often include the use of bromine and chlorine sources, such as bromine water and chlorine gas, under controlled temperature and pH conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The halogen atoms in 3-Bromo-6,8-dichloroquinolin-2(1H)-one can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms.
科学的研究の応用
Chemistry: 3-Bromo-6,8-dichloroquinolin-2(1H)-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and pharmaceuticals. Its halogenated structure contributes to the stability and efficacy of these products.
作用機序
The mechanism of action of 3-Bromo-6,8-dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
類似化合物との比較
6,8-Dichloroquinolin-2(1H)-one: Lacks the bromine atom, which may result in different chemical and biological properties.
3-Bromoquinolin-2(1H)-one: Lacks the chlorine atoms, affecting its reactivity and applications.
3,6,8-Trichloroquinolin-2(1H)-one:
Uniqueness: 3-Bromo-6,8-dichloroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and biological activities. This combination of halogens can enhance its effectiveness in various applications compared to similar compounds with different halogenation patterns.
特性
分子式 |
C9H4BrCl2NO |
|---|---|
分子量 |
292.94 g/mol |
IUPAC名 |
3-bromo-6,8-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrCl2NO/c10-6-2-4-1-5(11)3-7(12)8(4)13-9(6)14/h1-3H,(H,13,14) |
InChIキー |
OJTJKNDBZRARFL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
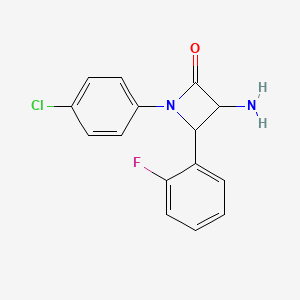
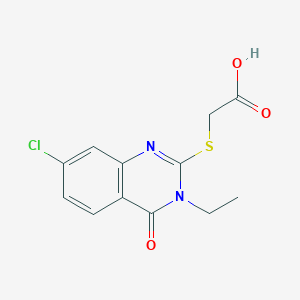
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
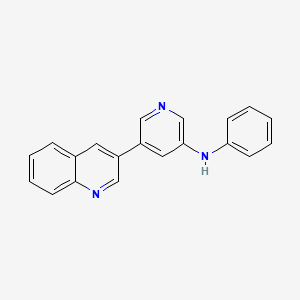
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
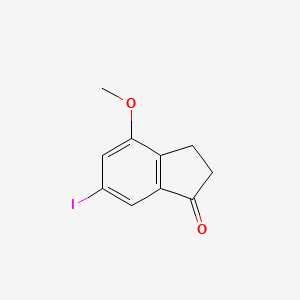
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
